molecular formula C25H16Cl2N2S B11773118 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile

Cat. No.: B11773118
M. Wt: 447.4 g/mol
InChI Key: ZSEXVDAIIKLEEF-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nicotinonitrile core substituted with dichlorobenzylthio and diphenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 4,6-diphenylnicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile stands out due to its unique combination of dichlorobenzylthio and diphenyl groups attached to a nicotinonitrile core. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H16Cl2N2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-22-12-7-13-23(27)21(22)16-30-25-20(15-28)19(17-8-3-1-4-9-17)14-24(29-25)18-10-5-2-6-11-18/h1-14H,16H2

InChI Key

ZSEXVDAIIKLEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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